molecular formula C22H23N3O4 B10875969 methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10875969
M. Wt: 393.4 g/mol
InChI Key: ZMVNXECFAJHNFP-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyphenethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a diketone to form the pyrazole ring. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group on the phenyl ring can form hydrogen bonds, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate: Similar structure but with an imidazole ring instead of a phenyl ring.

    Methyl [(4Z)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group on the phenyl ring in methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate provides unique chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O4/c1-15(23-13-12-16-8-10-18(26)11-9-16)21-19(14-20(27)29-2)24-25(22(21)28)17-6-4-3-5-7-17/h3-11,24,26H,12-14H2,1-2H3

InChI Key

ZMVNXECFAJHNFP-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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